molecular formula C15H20O4 B7989393 Ethyl 4-n-butoxy-2-methylbenzoylformate CAS No. 1443310-19-7

Ethyl 4-n-butoxy-2-methylbenzoylformate

Cat. No.: B7989393
CAS No.: 1443310-19-7
M. Wt: 264.32 g/mol
InChI Key: FLZVASQCLNTDNW-UHFFFAOYSA-N
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Description

Ethyl 4-n-butoxy-2-methylbenzoylformate: is an organic compound with the molecular formula C15H20O4 and a molecular weight of 264.3169 g/mol . It is also known by its systematic name, ethyl 2-(4-butoxy-2-methylphenyl)-2-oxoacetate . This compound is characterized by its unique structure, which includes an ethyl ester group, a butoxy group, and a methyl-substituted benzoylformate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of ethyl 4-n-butoxy-2-methylbenzoylformate typically involves the esterification of 4-n-butoxy-2-methylbenzoic acid with ethyl oxalyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct . The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or toluene

    Catalyst: Pyridine or triethylamine

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Ethyl 4-n-butoxy-2-methylbenzoylformate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the butoxy group, leading to the formation of different alkyl or aryl derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride

Major Products:

    Oxidation: 4-n-butoxy-2-methylbenzoic acid or 4-n-butoxy-2-methylbenzaldehyde

    Reduction: Ethyl 4-n-butoxy-2-methylbenzyl alcohol

    Substitution: Various alkyl or aryl derivatives depending on the substituent used

Scientific Research Applications

Ethyl 4-n-butoxy-2-methylbenzoylformate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 4-n-butoxy-2-methylbenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-n-butoxy-2-methylbenzoylformate can be compared with other similar compounds, such as:

    Ethyl 4-n-butoxybenzoate: Lacks the methyl group on the benzene ring, leading to different chemical and biological properties.

    Ethyl 2-methylbenzoylformate: Lacks the butoxy group, resulting in different reactivity and applications.

    Ethyl 4-n-butoxy-2-methylbenzoate: Similar structure but lacks the formate group, affecting its chemical behavior and uses.

Properties

IUPAC Name

ethyl 2-(4-butoxy-2-methylphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-4-6-9-19-12-7-8-13(11(3)10-12)14(16)15(17)18-5-2/h7-8,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZVASQCLNTDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C(=O)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701194946
Record name Benzeneacetic acid, 4-butoxy-2-methyl-α-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701194946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443310-19-7
Record name Benzeneacetic acid, 4-butoxy-2-methyl-α-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443310-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 4-butoxy-2-methyl-α-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701194946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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